molecular formula C17H14N2O B15138016 hRIO2 kinase ligand-1

hRIO2 kinase ligand-1

Cat. No.: B15138016
M. Wt: 262.30 g/mol
InChI Key: KXZCFXKLOSDNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hRIO2 kinase ligand-1 is a potent ligand for the human RIO2 kinase, with a dissociation constant (Kd) value of 520 nanomolar. This compound is primarily used in scientific research to study the function and inhibition of RIO2 kinase, which is a serine/threonine protein kinase involved in pre-40S ribosomal maturation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hRIO2 kinase ligand-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the compound is generally synthesized through a series of organic reactions involving the use of specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The compound is usually produced in bulk quantities using advanced chemical synthesis techniques. The final product is purified through methods such as crystallization or chromatography to achieve a purity of 99.95% .

Chemical Reactions Analysis

Types of Reactions

hRIO2 kinase ligand-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

hRIO2 kinase ligand-1 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition and function of RIO2 kinase.

    Biology: Helps in understanding the role of RIO2 kinase in ribosomal maturation and its impact on cellular processes.

    Medicine: Potential therapeutic applications in targeting RIO2 kinase for the treatment of diseases related to ribosome biogenesis.

    Industry: Utilized in the development of kinase inhibitors and other related compounds.

Mechanism of Action

hRIO2 kinase ligand-1 exerts its effects by binding to the active site of the RIO2 kinase, thereby inhibiting its activity. The molecular targets include specific residues within the kinase domain that are critical for its catalytic function. The inhibition of RIO2 kinase disrupts the maturation of pre-40S ribosomal subunits, affecting protein synthesis and cellular growth .

Comparison with Similar Compounds

Similar Compounds

  • RIO1 kinase ligand-1
  • RIO3 kinase ligand-1
  • PIM-1 kinase ligand-1
  • CK2 kinase ligand-1

Uniqueness

hRIO2 kinase ligand-1 is unique due to its high specificity and potency for RIO2 kinase. Unlike other kinase ligands, it has a distinct binding affinity and selectivity profile, making it a valuable tool for studying the specific functions of RIO2 kinase .

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-naphthalen-2-yl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C17H14N2O/c20-17(19-16-7-3-4-10-18-16)12-13-8-9-14-5-1-2-6-15(14)11-13/h1-11H,12H2,(H,18,19,20)

InChI Key

KXZCFXKLOSDNKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

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